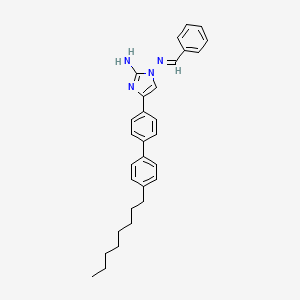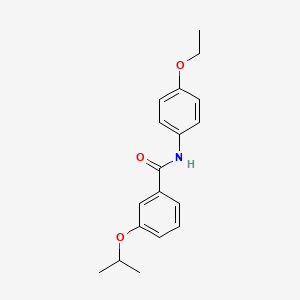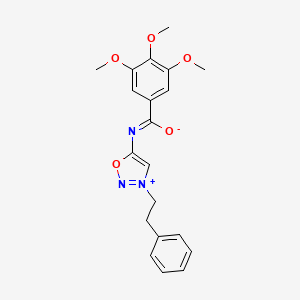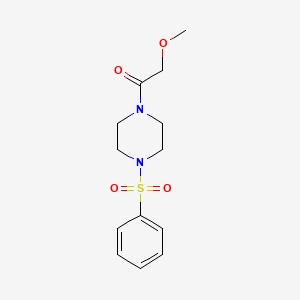
N~1~-benzylidene-4-(4'-octyl-4-biphenylyl)-1H-imidazole-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-benzylidene-4-(4'-octyl-4-biphenylyl)-1H-imidazole-1,2-diamine, commonly known as BOIM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BOIM is a type of imidazole-based compound that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
作用機序
The exact mechanism of action of BOIM is not yet fully understood, but it is believed to involve the chelation of metal ions. BOIM contains two imidazole groups that can bind to metal ions, and the presence of the benzylidene group may enhance the selectivity and sensitivity of the compound for certain metal ions.
Biochemical and Physiological Effects
In addition to its metal ion binding properties, BOIM has been found to exhibit various biochemical and physiological effects. For example, BOIM has been shown to have antioxidant activity, which may be due to its ability to chelate metal ions that can generate reactive oxygen species. BOIM has also been found to exhibit antibacterial activity against certain strains of bacteria.
実験室実験の利点と制限
One of the main advantages of using BOIM in laboratory experiments is its selectivity for certain metal ions. This property allows for the detection and quantification of metal ions in biological samples with high sensitivity and specificity. However, one limitation of using BOIM is its potential toxicity at high concentrations. Careful optimization of experimental conditions is necessary to ensure that BOIM is used safely and effectively.
将来の方向性
There are many potential future directions for research involving BOIM. One area of interest is the development of new fluorescent probes based on BOIM that can detect other types of metal ions or biomolecules. Another area of research involves the modification of BOIM to enhance its selectivity and sensitivity for certain metal ions or to improve its pharmacokinetic properties for potential therapeutic applications. Overall, the versatility and potential applications of BOIM make it an exciting area of research for scientists in various fields.
合成法
The synthesis of BOIM involves the condensation of an aldehyde and an amine to form an imine intermediate, which is then reduced to the final product. One of the most common methods for synthesizing BOIM is through the reaction of 4-(4'-octyl-4-biphenylyl)-1H-imidazole-1,2-diamine with benzaldehyde in the presence of a reducing agent such as sodium borohydride.
科学的研究の応用
BOIM has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of BOIM as a fluorescent probe for detecting metal ions. BOIM has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding. This property makes BOIM a useful tool for detecting and quantifying metal ions in biological samples.
特性
IUPAC Name |
1-[(E)-benzylideneamino]-4-[4-(4-octylphenyl)phenyl]imidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4/c1-2-3-4-5-6-8-11-24-14-16-26(17-15-24)27-18-20-28(21-19-27)29-23-34(30(31)33-29)32-22-25-12-9-7-10-13-25/h7,9-10,12-23H,2-6,8,11H2,1H3,(H2,31,33)/b32-22+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKXWROIBQLBJI-WEMUVCOSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN(C(=N3)N)N=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN(C(=N3)N)/N=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5862812.png)

![N-[2-(butyrylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5862826.png)
![N-[2-(acetylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5862830.png)


![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5862855.png)


![N-(2,4-difluorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5862885.png)
![3-[(3,4-dichlorobenzyl)amino]-2-cyclopenten-1-one](/img/structure/B5862893.png)